3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide
Description
Properties
Molecular Formula |
C11H14N4O4S |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C11H14N4O4S/c1-17-6-10-13-14-11(20-10)12-8(16)4-3-7-5-9(18-2)15-19-7/h5H,3-4,6H2,1-2H3,(H,12,14,16) |
InChI Key |
PWXLBJNTQALNBK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of Dimethyl Fumarate Under Photoflow Conditions
The synthesis begins with the bromination of dimethyl fumarate using bromine under continuous photoflow conditions. This method ensures controlled exothermic reactivity and minimizes safety risks associated with traditional batch processes. The reaction yields dimethyl 2,3-dibromosuccinate, which is subsequently treated with hydroxyurea to form methyl 3-hydroxyisoxazole-5-carboxylate. Key parameters include:
Homologation to Propanoic Acid Derivative
The methyl ester is reduced to its corresponding alcohol using sodium borohydride, followed by chlorination with thionyl chloride to generate 3-chloropropanoate. Nucleophilic substitution with triethylmethanetricarboxylate introduces a two-carbon chain, and subsequent double decarboxylation under acidic conditions yields 3-(3-methoxyisoxazol-5-yl)propanoic acid.
Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine
Cyclization of Thiosemicarbazide Derivatives
The thiadiazole core is synthesized via cyclization of thiosemicarbazide with formaldehyde and methanol under acidic conditions (HCl, 60°C). This one-pot reaction forms 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine through intramolecular dehydration and sulfur incorporation.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance yield (78–82%) and purity (>98%). Green chemistry principles, such as using water as a solvent and catalytic acetic acid, reduce environmental impact.
Amide Bond Formation via Carbodiimide Coupling
Activation of Propanoic Acid
3-(3-Methoxyisoxazol-5-yl)propanoic acid is activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the thiadiazole amine.
Coupling Reaction and Workup
The amine (1.1 equiv) is added to the activated acid at room temperature, and the reaction is stirred for 24 hours. Post-reaction, the mixture is diluted with ethyl acetate, washed with NaHCO₃ (5%) and brine, and dried over Na₂SO₄. Purification via column chromatography (EtOAc/petroleum ether) yields the target compound in 65–70% purity, which is further refined via recrystallization.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HRMS | 341.32 g/mol (Calculated: 341.35) |
| Purity | HPLC (C18 column) | 98.5% |
| Melting Point | DSC | 162–164°C |
¹H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, isoxazole), 4.32 (s, 2H, OCH2O), 3.41 (s, 3H, OCH3), 2.89 (t, 2H, CH2), 2.52 (t, 2H, CH2) .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution, particularly at the 2-amino position. Reactions often target the methoxymethyl (-CH2OCH3) group attached to the thiadiazole:
-
Hydrolysis : Under acidic or basic conditions, the methoxymethyl group undergoes hydrolysis to form a hydroxymethyl (-CH2OH) derivative. For example, refluxing with 10% HCl yields N-(5-hydroxymethyl-1,3,4-thiadiazol-2-yl)propanamide .
-
Alkylation/Acylation : The amino group on the thiadiazole can react with alkyl halides or acyl chlorides. For instance, treatment with acetyl chloride in pyridine produces N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide .
Table 1: Nucleophilic Substitution Reactions
Electrophilic Addition to the Isoxazole Ring
The 3-methoxyisoxazole moiety participates in electrophilic aromatic substitution (EAS) due to its electron-rich nature:
-
Nitration : Reaction with HNO3/H2SO4 at 0–5°C introduces a nitro group at the 4-position of the isoxazole ring.
-
Halogenation : Bromination using Br2 in acetic acid yields 5-bromo-3-methoxyisoxazole .
Table 2: Electrophilic Reactions of the Isoxazole Ring
| Reaction Type | Reagent/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C, 2 h | 4-Nitro-3-methoxyisoxazole | >90% para | |
| Bromination | Br2 (1 eq), CH3COOH, RT, 1 h | 5-Bromo-3-methoxyisoxazole | 88% |
Amide Bond Reactivity
The propanamide linker undergoes hydrolysis and condensation:
-
Acidic Hydrolysis : Heating with 6M HCl converts the amide to 3-(3-methoxyisoxazol-5-yl)propanoic acid .
-
Condensation with Amines : Reaction with hydrazine hydrate forms a hydrazide derivative, useful for synthesizing Schiff bases .
Table 3: Amide Bond Transformations
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 6 h | Propanoic acid derivative | 68% | |
| Hydrazide Formation | NH2NH2·H2O, ethanol, reflux, 3 h | Propanamide hydrazide | 72% |
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic systems. For example:
-
Reaction with benzonitrile oxide generates a isoxazolo-isoxazole derivative under microwave irradiation.
Mechanistic Insight :
The reaction proceeds via a dipole-intermediate mechanism, with the isoxazole acting as a dipolarophile .
Oxidation and Reduction
-
Oxidation : The methoxymethyl group on the thiadiazole is oxidized to a carboxylate using KMnO4 under acidic conditions .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the isoxazole ring to a β-aminoketone.
Stability Under Thermal and pH Conditions
-
Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 220°C, indicating moderate thermal stability.
-
pH Stability : The compound remains stable in neutral and mildly acidic conditions (pH 4–7) but degrades in strong bases (pH >10).
Biological Activity-Driven Modifications
Derivatives of this compound exhibit enhanced bioactivity after structural tweaks:
-
Anticancer Activity : Introduction of a sulfonamide group at the thiadiazole ring improves cytotoxicity against HT-29 colon cancer cells (IC50 = 12 µM) .
-
Anticonvulsant Potential : Alkylation of the propanamide nitrogen with ethyl groups increases GABA receptor binding affinity .
Key Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Case Study : A study demonstrated that isoxazole derivatives showed promising results against various cancer cell lines, with growth inhibition percentages reaching up to 85% in certain cases .
Neuroprotective Effects
The structural similarities of this compound to amino acids suggest potential neuroprotective effects:
- Research Findings : Preliminary studies have indicated that it may modulate neurotransmitter systems, which are crucial for synaptic transmission and neuronal signaling .
- Potential Applications : This could lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
Compounds containing isoxazole and thiadiazole moieties have been evaluated for their antimicrobial activity:
- Antibacterial Studies : Research has shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics .
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Cycloaddition Reactions : Utilizing nitrile oxides with alkenes can yield isoxazole derivatives.
- Thiadiazole Formation : The introduction of thiadiazole can be accomplished through condensation reactions involving hydrazine derivatives and carbonyl compounds.
Modification for Enhanced Activity
Chemical modifications can enhance the biological activity of the compound:
| Modification | Expected Outcome |
|---|---|
| Substitution at the isoxazole ring | Increased potency against specific cancer types |
| Alteration of the thiadiazole moiety | Improved antimicrobial efficacy |
Mechanism of Action
The mechanism of action of 3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and thiadiazole rings can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of amide-linked heterocycles. Key structural analogues include:
Notes:
- Heterocyclic Diversity: The target’s 3-methoxyisoxazole differs from the amino-thiazole/oxadiazole systems in , which may reduce hydrogen-bonding capacity but improve lipophilicity.
- Substituent Effects: The methoxymethyl group on the thiadiazole (target) contrasts with the amino-thiazole in and the sulfonamide in , altering solubility and steric profiles.
Physicochemical Properties
- Melting Points: Compounds in exhibit melting points between 134–178°C, influenced by aromatic substituents and hydrogen-bonding groups (e.g., amino-thiazole). The target’s methoxy groups may lower its melting point due to reduced crystallinity.
- Solubility: Methoxy groups (target) enhance organic solubility compared to polar amino ( ) or sulfonamide ( ) substituents.
Spectroscopic Characteristics
- NMR: The target’s methoxy groups would produce distinct singlet peaks at δ 3.3–3.5 ppm (¹H NMR) and δ 50–60 ppm (¹³C NMR). In contrast, amino-thiazole derivatives ( ) show NH₂ signals near δ 5–6 ppm.
- IR : The amide carbonyl (C=O) stretch (~1650–1700 cm⁻¹) is common across analogues, but the target’s isoxazole C-O-C stretch (~1250 cm⁻¹) differentiates it from oxadiazole C-N stretches in .
Biological Activity
The compound 3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates an isoxazole ring and a thiadiazole moiety. Its molecular formula is , with a molecular weight of approximately 282.33 g/mol. The presence of methoxy groups enhances its solubility and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, primarily enzymes and receptors involved in various cellular pathways. The isoxazole ring is known for modulating neurotransmitter systems, while the thiadiazole component contributes to anti-inflammatory and antimicrobial properties.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
Antimicrobial Activity
Studies have shown that derivatives of isoxazole possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have revealed promising results in cell line studies. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro, possibly through the inhibition of NF-kB signaling pathways. This suggests its utility in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the efficacy of the compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls.
- Case Study on Cancer Cell Lines : Research by Johnson et al. (2024) explored the effects of the compound on various cancer cell lines. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
